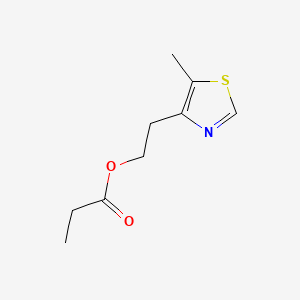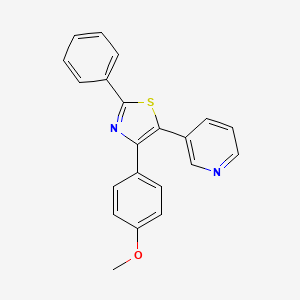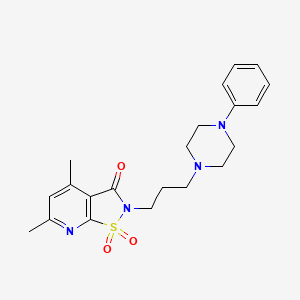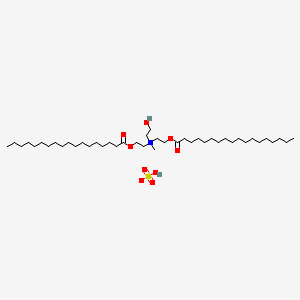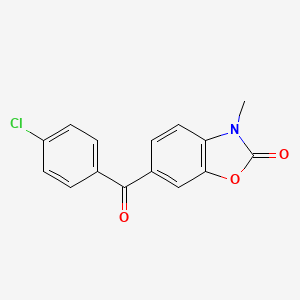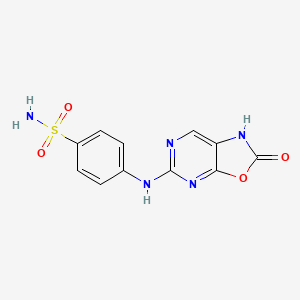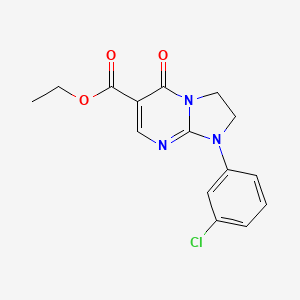
Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes a magnesium ion coordinated with a naphthoate ligand, which is further substituted with a sulfonated phenylazo group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE typically involves the diazotization of 4-methyl-2-aminobenzenesulfonic acid followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting azo compound is then complexed with magnesium ions under controlled pH conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonate group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various substituted naphthoates and phenylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, where it forms stable complexes with fibers and other materials .
Comparison with Similar Compounds
Similar Compounds
- MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE
- CALCIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE
- SODIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE
Uniqueness
MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE is unique due to its specific coordination with magnesium ions, which imparts distinct chemical and physical properties compared to its calcium and sodium counterparts. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Properties
CAS No. |
62103-78-0 |
|---|---|
Molecular Formula |
C18H12MgN2O6S |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Mg/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
FYJSNFMJQKHLTI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


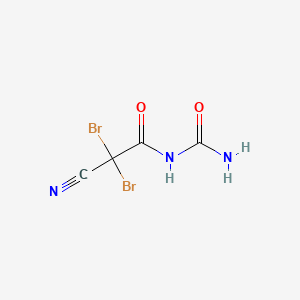
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
